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molecular formula C15H11ClN2 B8375939 4-Chloro-2-(2-methylphenyl)quinazoline

4-Chloro-2-(2-methylphenyl)quinazoline

Cat. No. B8375939
M. Wt: 254.71 g/mol
InChI Key: JYJGTEDAIZARHK-UHFFFAOYSA-N
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Patent
US03998951

Procedure details

A mixture of 7.6 g of 2-(2-methylphenyl)quinazolin-4(3H)-one and 55 ml of thionyl chloride was treated with 2.35 g of dimethylformamide as described in Example I. The isolated solid was recrystallized from cyclohexane to give 5.1 g of 4-chloro-2-(2-methylphenyl)quinazoline, m.p. 103°-104°; ir and nmr spectra were consistent with the assigned structure.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:17][C:16](=O)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1.S(Cl)([Cl:21])=O>CN(C)C=O>[Cl:21][C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH3:1])[N:17]=1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
55 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
2.35 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated solid was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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